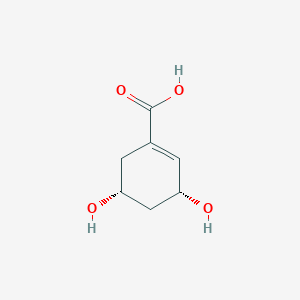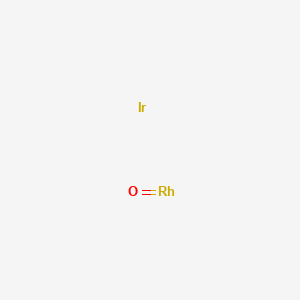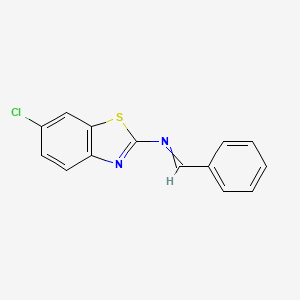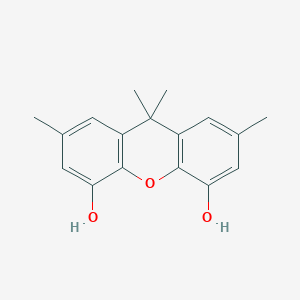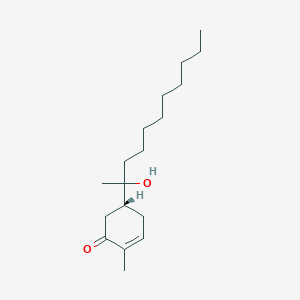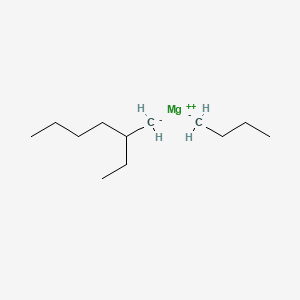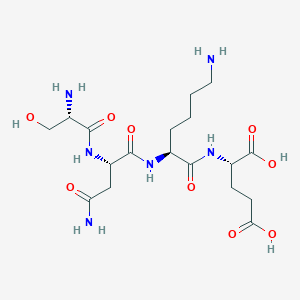
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, asparagine, lysine, and glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently extracted and purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amine groups of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that regulate various cellular functions. The peptide’s structure allows it to interact with enzymes, transporters, and other proteins, modulating their activity and influencing biological processes.
Comparaison Avec Des Composés Similaires
L-Seryl-L-asparaginyl-L-lysyl-L-glutamic acid can be compared to other similar peptides, such as:
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Similar in structure but contains proline instead of glutamic acid.
L-Glutamic acid, L-arginyl-L-seryl-L-α-aspartyl-L-lysyl-L-leucyl-L-threonyl: Contains additional amino acids and has different biological activities.
The uniqueness of this compound lies in its specific sequence and the resulting biological properties, which may differ from those of other peptides with similar structures.
Propriétés
Numéro CAS |
547713-63-3 |
|---|---|
Formule moléculaire |
C18H32N6O9 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H32N6O9/c19-6-2-1-3-10(16(30)23-11(18(32)33)4-5-14(27)28)22-17(31)12(7-13(21)26)24-15(29)9(20)8-25/h9-12,25H,1-8,19-20H2,(H2,21,26)(H,22,31)(H,23,30)(H,24,29)(H,27,28)(H,32,33)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
ZOZUCNBDCOFIPK-BJDJZHNGSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


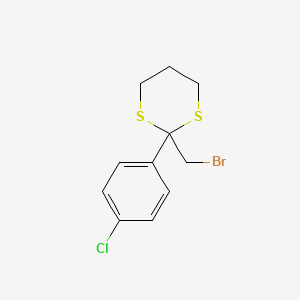
![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
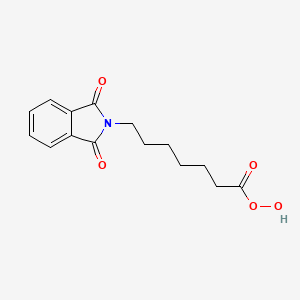
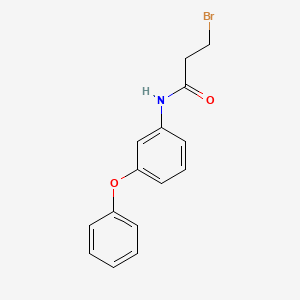

![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)

